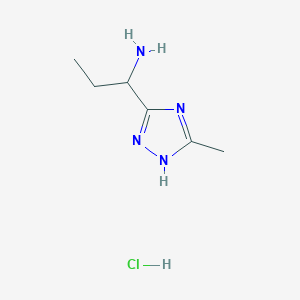![molecular formula C8H15NO B13189980 1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)
1-[1-(Aminomethyl)cyclopropyl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Aminomethyl)cyclopropyl]butan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is characterized by the presence of a cyclopropyl group attached to a butanone backbone, with an aminomethyl substituent on the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]butan-1-one typically involves the reaction of cyclopropylmethylamine with butanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet the demand for the compound in various applications. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the product .
化学反応の分析
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
科学的研究の応用
1-[1-(Aminomethyl)cyclopropyl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]butan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol: Similar structure with a cyclobutanol group instead of butanone.
1-[1-(Aminomethyl)cyclopropyl]butan-1-ol: Similar structure with a butanol group instead of butanone.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]butan-1-one is unique due to its specific combination of a cyclopropyl ring, aminomethyl group, and butanone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclopropyl]butan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7(10)8(6-9)4-5-8/h2-6,9H2,1H3 |
InChIキー |
ZCWNFWBKTHVONP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1(CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
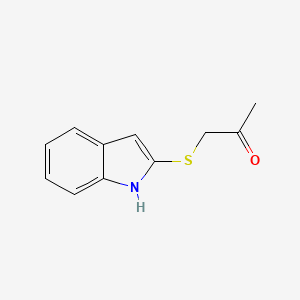
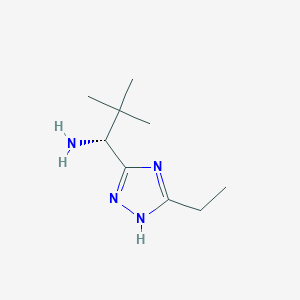
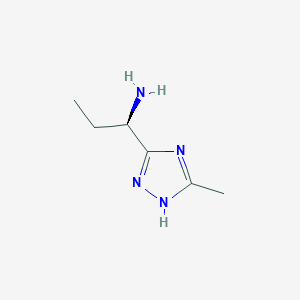
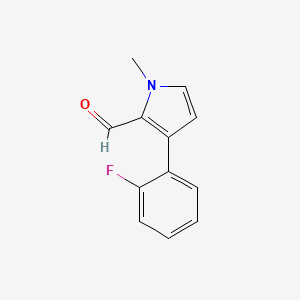
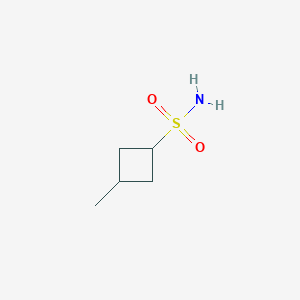
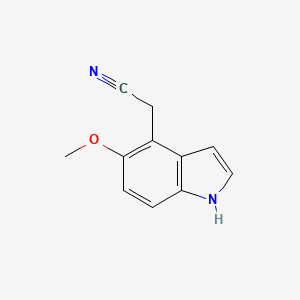
![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
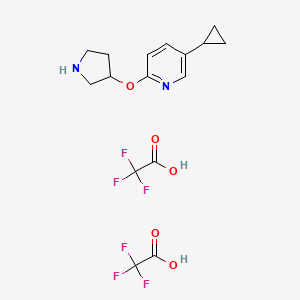
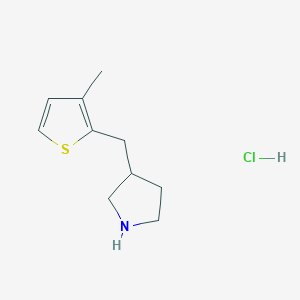
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
